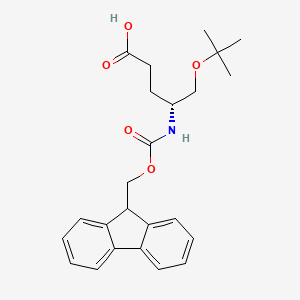

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid

Description

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid is a chiral amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino moiety and a tert-butoxy group at the pentanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its orthogonality and ease of removal under mild basic conditions . The tert-butoxy group enhances steric protection and solubility in organic solvents, making this compound valuable in peptide and peptidomimetic synthesis. Its molecular formula is C₂₉H₃₅NO₆, with a molecular weight of 505.6 g/mol (calculated). The compound is synthesized via activation of Fmoc-protected intermediates, as demonstrated in European patent applications, yielding a product with LC-MS data m/z 611 (M+H)⁺ and a retention time of 1.551 min under specific conditions .

Properties

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNATOMDTSYGQF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that fmoc amino acids are commonly used in peptide synthesis. They act as building blocks in the formation of larger peptide chains, suggesting that their targets would be the specific sites on these chains where they are incorporated.

Mode of Action

The compound interacts with its targets through a process known as peptide coupling. This is a chemical reaction where two amino acids form a peptide bond. In this case, the Fmoc group acts as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner.

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. The Fmoc group is added to the amino acid to protect it during the synthesis process. Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added. This process is repeated until the desired peptide chain is formed.

Pharmacokinetics

It’s known that fmoc amino acids are stable at room temperature and have a long shelf-life. They are also stable in aqueous washing operations, which suggests they have good bioavailability.

Result of Action

The result of the compound’s action is the formation of peptide chains. These chains can be part of larger proteins, which play crucial roles in various biological functions. The use of Fmoc amino acids in peptide synthesis allows for the creation of specific, complex proteins that can be used in research and therapeutic applications.

Action Environment

The action of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide coupling. Additionally, the presence of other substances in the reaction mixture can also impact the reaction, as they may interact with the compound or its targets.

Biochemical Analysis

Biochemical Properties

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, including peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group protects the amino group from unwanted reactions, ensuring the selective formation of peptide bonds. This interaction is essential for the stepwise synthesis of peptides, allowing for the precise assembly of amino acid sequences.

Cellular Effects

The effects of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid on cells are primarily observed in its role as a protective group in peptide synthesis. By preventing premature reactions, it ensures the correct assembly of peptides, which are crucial for various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, binding to receptors on the cell surface and triggering specific cellular responses.

Molecular Mechanism

At the molecular level, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid exerts its effects by forming stable covalent bonds with amino groups. This stability prevents unwanted side reactions during peptide synthesis. The compound’s Fmoc group can be selectively removed under mild conditions, allowing for the stepwise addition of amino acids. This selective deprotection is crucial for the accurate synthesis of peptides, ensuring that only the desired peptide bonds are formed.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid are observed over time as it undergoes various chemical reactions. The compound is stable at room temperature and has a long shelf-life, making it suitable for extended use in peptide synthesis. Over time, the stability of the Fmoc group ensures that the amino group remains protected until it is selectively removed. This stability is crucial for maintaining the integrity of the synthesized peptides.

Dosage Effects in Animal Models

The effects of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid in animal models vary with different dosages. At optimal dosages, the compound effectively protects amino groups during peptide synthesis, ensuring the correct assembly of peptides. At high doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited. It is essential to determine the appropriate dosage to avoid any negative impact on the overall health of the animal models.

Metabolic Pathways

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions are crucial for the stepwise assembly of peptides, ensuring the accurate synthesis of desired sequences. The compound’s stability and selective deprotection properties play a significant role in maintaining the integrity of the synthesized peptides.

Transport and Distribution

Within cells and tissues, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are essential for its role in peptide synthesis. Proper distribution ensures that the compound effectively protects amino groups during the synthesis process.

Subcellular Localization

The subcellular localization of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid is primarily within the cytoplasm, where peptide synthesis occurs. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles involved in peptide assembly. This localization is crucial for its function, ensuring that the amino groups are protected during the synthesis process and that the desired peptides are accurately assembled.

Biological Activity

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 411.45 g/mol. The compound features a fluorenyl group, which is known for its role in enhancing the pharmacological profile of various derivatives.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound often exhibit diverse biological activities, including:

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : Compounds similar to this structure have been shown to inhibit enzymes critical for bacterial survival and proliferation, such as InhA in Mycobacterium tuberculosis .

- Receptor Modulation : The fluorenyl moiety may interact with various biological receptors, influencing cellular signaling pathways.

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of fluorenone derivatives against multiple pathogens. The results indicated that modifications in the fluorenyl structure significantly affected the compounds' inhibitory concentrations against both planktonic and biofilm states of bacteria .

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fluorenone Derivative A | S. aureus | 50 µg/mL |

| Fluorenone Derivative B | E. coli | 25 µg/mL |

| Fluorenone Derivative C | K. pneumoniae | 100 µg/mL |

Antiproliferative Activity Study

Another investigation focused on the antiproliferative properties of structurally related compounds. The study found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as lead compounds for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The target compound belongs to a class of Fmoc-protected amino acids with tailored side chains. Below is a comparative analysis of key analogs:

Table 1: Structural and Analytical Comparison

Key Observations:

- Protection Strategies : The tert-butoxy group in the target compound offers superior steric protection compared to Boc (tert-butoxycarbonyl) in ’s analog, which is acid-labile. This makes the target more stable under acidic conditions .

- Hydrophobicity : The phenyl-substituted analog () exhibits higher hydrophobicity than the tert-butoxy variant, impacting solubility and peptide aggregation behavior .

- Stereochemical Influence : The (R)-configuration in the target compound ensures compatibility with enzymatic systems and chiral recognition in drug design, unlike the (S)-configured methoxy derivative in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.